molecular formula C13H16O4 B3131701 cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol CAS No. 35697-15-5

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol

Cat. No.: B3131701
CAS No.: 35697-15-5
M. Wt: 236.26 g/mol
InChI Key: OAFYUCDEFSNRJA-QZNDUUOJSA-N
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Description

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol (CAS: 35697-15-5) is a synthetic intermediate with a naphthalene core substituted with hydroxyl groups at positions 2 and 3, and an oxiranylmethoxy (epoxide-containing) group at position 3. Its molecular formula is C₁₃H₁₆O₄, and it has a molecular weight of 236.26 g/mol . This compound is a key precursor in synthesizing Nadolol, a non-selective β-adrenergic receptor blocker used to treat cardiovascular conditions like hypertension and arrhythmias .

The stereochemistry of the hydroxyl groups (2R,3S configuration) and the epoxide moiety are critical for its reactivity in downstream reactions. Its synthesis involves epichlorohydrin coupling to a tetrahydroxynaphthalene derivative under basic conditions, followed by purification via recrystallization .

Properties

CAS No.

35697-15-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1

InChI Key

OAFYUCDEFSNRJA-QZNDUUOJSA-N

SMILES

C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O

Isomeric SMILES

C1[C@H]([C@H](CC2=C1C=CC=C2OCC3CO3)O)O

Canonical SMILES

C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Epoxidation: The epoxide group can be introduced by reacting the compound with a peracid, such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The epoxide group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol has shown promise in medicinal chemistry for its potential therapeutic effects. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of naphthalene compounds exhibit cytotoxic effects against various cancer cell lines. For example, research has demonstrated that naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess such properties .

Materials Science

The unique structure of this compound makes it suitable for applications in materials science.

  • Polymer Chemistry : Its oxirane functionality allows for polymerization reactions that can lead to the development of new materials with specific mechanical properties. Research indicates that epoxide-containing compounds can enhance the thermal and mechanical stability of polymers .
  • Coatings and Adhesives : The compound's ability to form cross-links through epoxy reactions makes it an ideal candidate for use in coatings and adhesives. Studies have shown that epoxy resins derived from similar compounds exhibit excellent adhesion and chemical resistance .

Case Study 1: Anticancer Activity

A study conducted on naphthalene derivatives demonstrated that compounds similar to this compound were effective against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death. This study highlights the potential of this compound as a lead structure for developing anticancer agents.

Case Study 2: Polymer Development

In a recent investigation into new polymeric materials, researchers synthesized a series of epoxy resins from oxirane-containing compounds. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This underscores the applicability of this compound in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Differences :

  • Nadolol replaces the oxiranylmethoxy group in the target compound with a 2-hydroxy-3-(tert-butylamino)propoxy side chain. This substitution introduces a tertiary amine group, enabling β-blocker activity .
  • Molecular weight increases to 309.4 g/mol due to the addition of the tert-butylamino group .

Functional Differences :

  • Therapeutic Use : Nadolol is a clinically approved antiarrhythmic and antihypertensive agent, whereas the target compound lacks direct therapeutic applications and serves solely as a synthetic intermediate .

Synthetic Relationship: The target compound is reacted with tert-butylamine under high pressure to open the epoxide ring, forming the amino alcohol side chain in Nadolol. This step achieves a 52.8% yield under optimized conditions .

Parameter Target Compound Nadolol
CAS Number 35697-15-5 42200-33-9
Molecular Formula C₁₃H₁₆O₄ C₁₇H₂₇NO₄
Key Functional Groups Epoxide, diol Amino alcohol, diol
Therapeutic Role Synthetic intermediate Antiarrhythmic, β-blocker
Synthetic Yield ~95% purity (HPLC) 52.8–75.3% (via hydrogenation)

Diethylene Glycol Diglycidyl Ether (C₁₀H₁₈O₅)

Structural Differences :

  • This compound (CAS: 39443-66-8) contains two epoxide groups linked by a polyether chain, unlike the single epoxide-substituted naphthalene core in the target compound .

Functional Differences :

  • Primarily used as a crosslinking agent in polymers, contrasting with the target compound’s role in pharmaceutical synthesis .

1,3-Naphthalenediol Derivatives

Structural Differences :

  • Derivatives like 1,3-dihydroxynaphthalene lack the tetrahydro ring system and epoxide substituent, reducing their conformational rigidity compared to the target compound .

Functional Differences :

  • Used in dye synthesis and as antioxidants, highlighting divergent applications from the target compound’s pharmaceutical relevance .

Q & A

Q. Structure-Activity Relationship (SAR) Analysis :

  • The epoxide moiety enhances reactivity with biological nucleophiles (e.g., cysteine residues in enzymes), contributing to antiarrhythmic activity in related compounds like nadolol .
  • In Vitro Assays : Competitive binding studies (β-adrenergic receptors) show IC50 values < 10 nM for derivatives with intact epoxide groups, versus >100 nM for hydrolyzed analogs .

Basic: What stability precautions are necessary during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent epoxide ring-opening via photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the epoxide to diol derivatives .

Advanced: How can kinetic studies resolve degradation pathways under physiological conditions?

Q. Experimental Design :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor via HPLC for hydrolysis products (e.g., diol formation at pH >7) .
  • Activation Energy Calculation : Use Arrhenius plots (data at 25°C, 37°C, 50°C) to predict shelf-life. Preliminary data suggest t1/2 = 48 hours at pH 7.4 .

Basic: What synthetic routes are available for introducing modifications to the naphthalenediol backbone?

Methodological Answer:

  • Electrophilic Substitution : Bromination (Br2/FeBr3) at the 8-position of the naphthalene ring .
  • O-Methylation : Protect diol groups with trimethylsilyl chloride before methylating the hydroxyl group at position 5 .

Advanced: How do solvent polarity and temperature affect enantiomeric excess in asymmetric syntheses?

Q. Data-Driven Analysis :

  • Polar Solvents (DMF, DMSO) : Increase diastereomeric ratio (dr) to 85:15 by stabilizing transition states via hydrogen bonding .
  • Low-Temperature Conditions (–20°C) : Favor kinetic control, improving dr to 92:8 in tert-butylamine reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Reactant of Route 2
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol

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